An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
Introduction
In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical overview of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide, a substituted amide of interest in medicinal chemistry. We will delve into its structural attributes, predictable physicochemical parameters, and the rigorous experimental methodologies required for their empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven protocols to enable robust characterization of this and similar molecules.
Chemical Identity and Structural Framework
A precise understanding of the molecular structure is the foundation upon which all other physicochemical analysis is built.
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IUPAC Name: 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
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Molecular Formula: C₁₀H₁₁ClFNO
-
Molecular Weight: 215.65 g/mol
Chemical Structure:
The molecule is a secondary amide featuring a halogenated aromatic ring. Key structural features that dictate its properties include:
-
An amide linkage , which is relatively stable and can participate in hydrogen bonding.
-
A chlorinated propyl chain , introducing a degree of lipophilicity and a potential leaving group.
-
A substituted phenyl ring with fluoro and methyl groups, which will influence aromatic interactions, metabolic stability, and overall electronic properties.
Core Physicochemical Properties: A Predictive and Empirical Overview
The following table summarizes the key physicochemical properties. Where experimental data is not publicly available, predicted values based on computational models are provided, alongside the standard methodologies for their empirical determination.
| Property | Predicted/Known Value | Experimental Protocol | Significance in Drug Development |
| Melting Point (°C) | Not available. Expected to be a solid at room temperature. | Capillary Melting Point Determination | Purity assessment, solid-state stability, formulation design.[6] |
| Boiling Point (°C) | High, likely to decompose before boiling at atmospheric pressure. | Not typically determined for non-volatile solids. | |
| Aqueous Solubility | Predicted to be low. | Saturation Shake-Flask (SSF) Method | Directly impacts bioavailability, dissolution rate, and formulation options.[7][8][9] |
| pKa | Amide N-H: ~17-18 (weakly acidic). | Potentiometric Titration, UV-Vis Spectrophotometry, NMR Spectroscopy | Governs ionization state at physiological pH, affecting solubility, permeability, and receptor binding.[2][10][11] |
| LogP (Octanol/Water) | ~2.5 - 3.5 (Calculated) | Shake-Flask or HPLC Method | Measures lipophilicity, a key predictor of membrane permeability and metabolic clearance. |
| Polar Surface Area (PSA) | ~29.1 Ų (Calculated) | Influences cell membrane permeability and oral absorption. |
In-Depth Analysis and Experimental Workflows
Thermal Properties: Melting Point Determination
The melting point is a critical indicator of a compound's purity and identity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
This protocol outlines the use of a standard digital melting point apparatus.
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Sample Preparation:
-
Ensure the compound is a dry, finely ground powder. If necessary, pulverize a small amount with a spatula.
-
Obtain a glass capillary tube (sealed at one end).
-
Jab the open end of the tube into the powder pile to collect a small amount of sample.[12]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for accurate results.[12]
-
-
Measurement:
-
Insert the prepared capillary tube into the heating block of the melting point apparatus.[12]
-
Set a rapid heating ramp (e.g., 10-20°C/min) to determine an approximate melting point.
-
Allow the apparatus to cool significantly.
-
Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has liquefied (T₂).
-
The melting point is reported as the range T₁ - T₂.
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Solubility Profile
Solubility is a cornerstone of biopharmaceutics, dictating the maximum concentration of a drug that can be achieved in solution and thereby influencing its absorption.[8][13] For orally administered drugs, a compound must dissolve in gastrointestinal fluids to be absorbed. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to classify drugs and predict their in vivo behavior.[7]
The SSF method is the gold standard for determining thermodynamic equilibrium solubility.[8]
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Preparation: Add an excess amount of solid 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide to a series of vials containing buffers at different physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4). The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, usually 24 to 48 hours.[8]
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Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifuging the samples at high speed, followed by careful removal of the supernatant.[8] Alternatively, the supernatant can be filtered through a low-binding syringe filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., mobile phase). Determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. It is typically expressed in mg/mL or µg/mL.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[2][10] This is crucial as the ionized and un-ionized forms of a drug can have vastly different solubility, permeability, and target-binding characteristics.[10] For 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide, the amide proton is the only significantly ionizable group, but it is very weakly acidic (pKa ~17-18) and will be fully protonated under all physiological conditions. Therefore, its properties are not expected to be pH-dependent in the physiological range. However, confirming the absence of other ionizable centers is a key part of characterization.
This is a classic and reliable method for determining pKa values.[11][14]
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Insert a calibrated combination pH electrode.
-
Titration: Add standardized titrant (e.g., 0.1 M NaOH if expecting acidic protons, or 0.1 M HCl for basic groups) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, specifically, the pH at the half-equivalence point.[14][15]
Structural Elucidation via Spectroscopic Methods
Spectroscopic techniques provide the definitive confirmation of a molecule's chemical structure.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[18][19]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely complex multiplets in the 7.0-7.5 ppm region), the N-H proton of the amide (a broad singlet, typically 8-9 ppm), the CH₂ groups of the propyl chain (triplets, ~2.5-4.0 ppm), and the aromatic methyl group (a singlet, ~2.2-2.5 ppm).
-
¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments, including the carbonyl carbon of the amide (~170 ppm), aromatic carbons (110-140 ppm), the aliphatic carbons of the propyl chain, and the methyl carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential to definitively assign each signal and confirm the connectivity between atoms, verifying the proposed structure.[18]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.[20]
-
Expected Ionization: Using electrospray ionization (ESI), the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 216.65.
-
Fragmentation Pattern: A common fragmentation pathway for amides is the cleavage of the N-CO bond.[20][21] This would lead to the formation of an acylium ion and the loss of the neutral amine fragment. Other characteristic fragments would arise from the loss of HCl from the propyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
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N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
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C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II band): A peak around 1550 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Conclusion
The physicochemical characterization of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is a critical exercise for any research or development program involving this molecule. By employing the systematic, multi-faceted approach detailed in this guide—combining predictive analysis with robust experimental protocols for determining properties such as solubility, pKa, and melting point, and confirming the structure with a suite of spectroscopic techniques—researchers can build a comprehensive data package. This foundational knowledge is indispensable for making informed decisions in lead optimization, formulation development, and preclinical evaluation, ultimately enabling the successful progression of promising chemical entities.
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